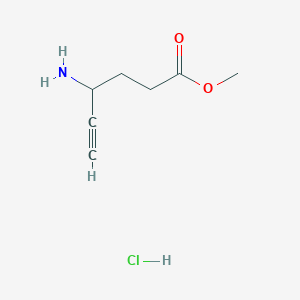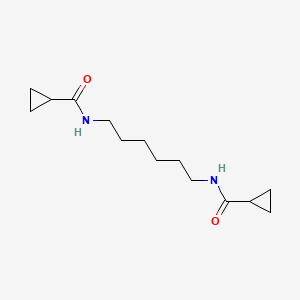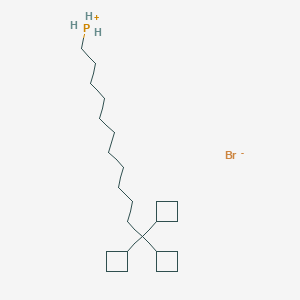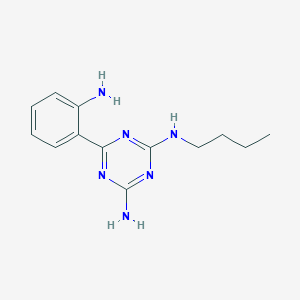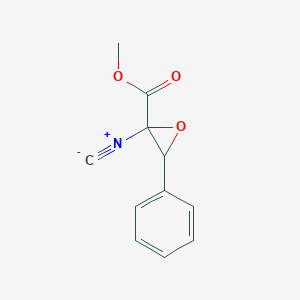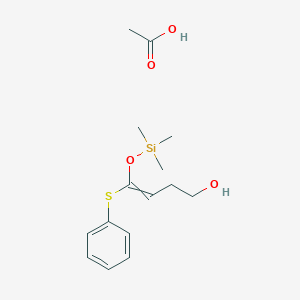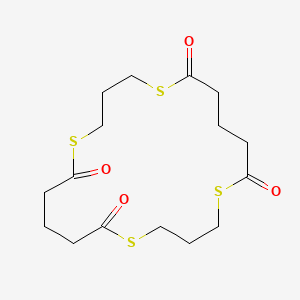
2-Bromo-7-methyl-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound features a bromine atom and a methyl group attached to the xanthone core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of 7-methyl-9H-xanthen-9-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-Bromo-7-methyl-9H-xanthen-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group in the xanthone core can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino-7-methyl-9H-xanthen-9-one or 2-thio-7-methyl-9H-xanthen-9-one.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Reduction: Formation of 2-bromo-7-methyl-9H-xanthen-9-ol.
科学的研究の応用
2-Bromo-7-methyl-9H-xanthen-9-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-7-methyl-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The bromine atom and the methyl group can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
2-Bromo-9H-xanthen-9-one: Lacks the methyl group, which can influence its chemical and biological properties.
7-Methyl-9H-xanthen-9-one: Lacks the bromine atom, which can affect its reactivity and interactions with other molecules.
2-Chloro-7-methyl-9H-xanthen-9-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-7-methyl-9H-xanthen-9-one is unique due to the presence of both a bromine atom and a methyl group on the xanthone core.
特性
CAS番号 |
88086-71-9 |
|---|---|
分子式 |
C14H9BrO2 |
分子量 |
289.12 g/mol |
IUPAC名 |
2-bromo-7-methylxanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,1H3 |
InChIキー |
PTBZIACZNPWROS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


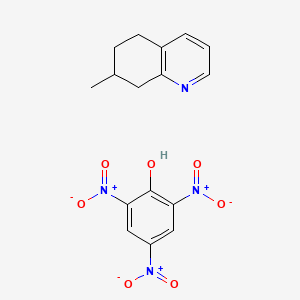
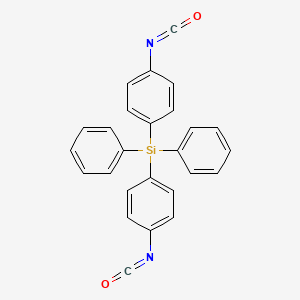
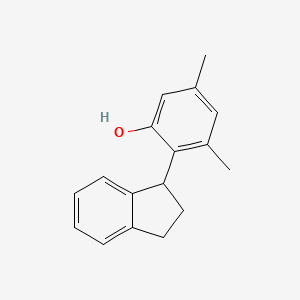
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
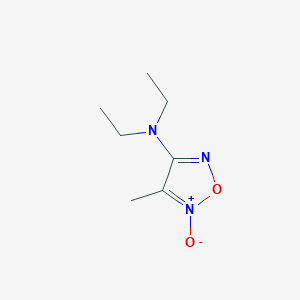
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
